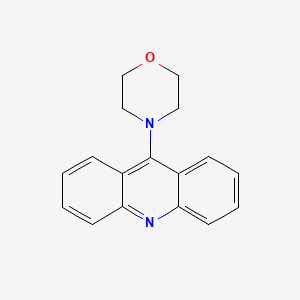
Acridine, 9-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 9-(4-morpholinyl)-, also known as 9-(4-morpholinyl)acridine, is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, biology, and materials science. The compound features a morpholine ring attached to the acridine core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(4-morpholinyl)-, typically involves the introduction of a morpholine group to the acridine core. One common method is the nucleophilic substitution reaction where a suitable acridine derivative reacts with morpholine under specific conditions. For example, 9-chloroacridine can be reacted with morpholine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield 9-(4-morpholinyl)acridine .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acridine, 9-(4-morpholinyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Morpholine in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Acridine, 9-(4-morpholinyl)-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of acridine, 9-(4-morpholinyl)-, primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division . The morpholine group may enhance the compound’s binding affinity and specificity for certain DNA sequences or protein targets.
Vergleich Mit ähnlichen Verbindungen
Acridine, 9-(4-morpholinyl)-, can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its antimicrobial and antitumor properties.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antiseptic properties used in wound treatment.
The uniqueness of acridine, 9-(4-morpholinyl)-, lies in the presence of the morpholine group, which can modulate its chemical and biological properties, potentially enhancing its efficacy and selectivity in various applications .
Eigenschaften
CAS-Nummer |
113106-16-4 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-acridin-9-ylmorpholine |
InChI |
InChI=1S/C17H16N2O/c1-3-7-15-13(5-1)17(19-9-11-20-12-10-19)14-6-2-4-8-16(14)18-15/h1-8H,9-12H2 |
InChI-Schlüssel |
KHSUXGOZCUNFJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



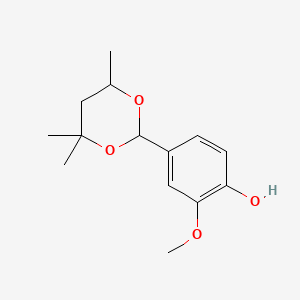

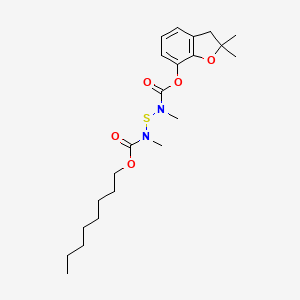
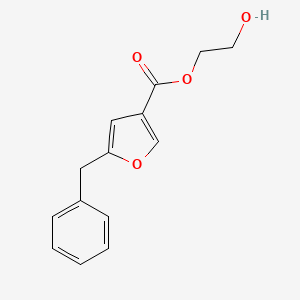
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
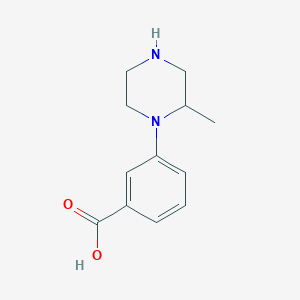
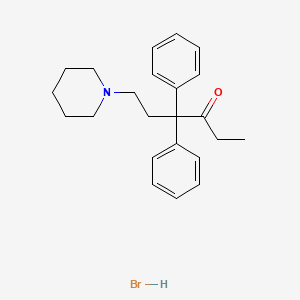
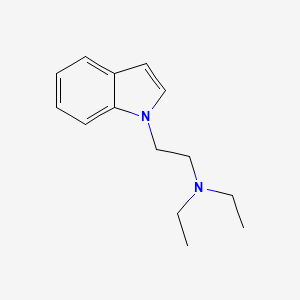
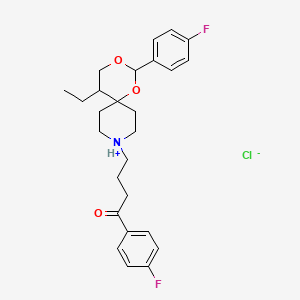
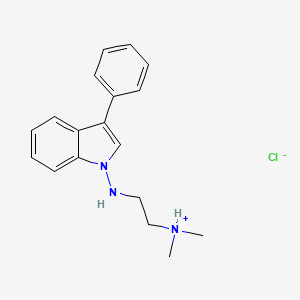
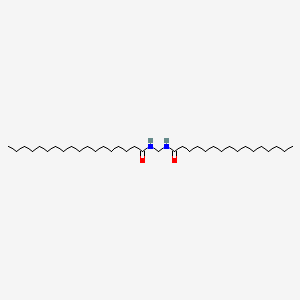
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
